N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide

Description

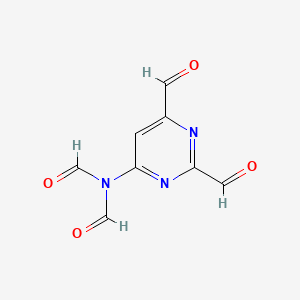

N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide is a pyrimidine-based derivative featuring multiple formyl and formamide functional groups. Its structure comprises a central pyrimidine ring substituted with formyl groups at the 2- and 6-positions and an N-formylformamide moiety at the 4-position. The IUPAC nomenclature follows the rules for prioritizing substituents and amide naming conventions, as outlined in , ensuring clarity in its structural representation .

Properties

Molecular Formula |

C8H5N3O4 |

|---|---|

Molecular Weight |

207.14 g/mol |

IUPAC Name |

N-(2,6-diformylpyrimidin-4-yl)-N-formylformamide |

InChI |

InChI=1S/C8H5N3O4/c12-2-6-1-8(11(4-14)5-15)10-7(3-13)9-6/h1-5H |

InChI Key |

RDYIUGNRIRZTBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1N(C=O)C=O)C=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide typically involves multi-step organic reactions. The starting materials are usually pyrimidine derivatives, which undergo formylation reactions to introduce formyl groups at the 2, 4, and 6 positions. Common reagents for formylation include formic acid, formamide, and formyl chloride. The reaction conditions often require acidic or basic catalysts and may involve heating under reflux.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide can undergo various chemical reactions, including:

Oxidation: Conversion of formyl groups to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of formyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the formyl groups are replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Corresponding substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Possible applications in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The formyl groups could interact with active sites of enzymes, leading to inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Biological Activity

N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound belongs to a class of pyrimidine derivatives. The structural formula can be represented as follows:

This compound features two formyl groups attached to a pyrimidine ring, which may contribute to its biological activity through various mechanisms.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study evaluating various derivatives showed that certain pyrimidine-based compounds demonstrated cytotoxic effects against human cancer cell lines, including breast, colon, and bladder cancers. The compounds were assessed for their ability to induce apoptosis through caspase activation and nuclear chromatin degradation .

Table 1: Cytotoxic Effects of Pyrimidine Derivatives

| Compound ID | Cell Line Tested | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| 6c | Breast Cancer | 15 | Yes |

| 6d | Colon Cancer | 10 | Yes |

| 6e | Bladder Cancer | 20 | Yes |

| Control | Non-tumoral Cell Line | >100 | No |

The above table summarizes findings from the study where selected compounds were tested for their cytotoxicity and ability to induce apoptosis in cancer cell lines.

The proposed mechanism by which this compound exerts its antitumor effects involves the activation of apoptotic pathways. Specifically, the activation of caspase-3 has been noted as a critical factor in the induction of apoptosis in tumor cells. The compounds demonstrated a dose-dependent increase in caspase activity, suggesting that they may promote programmed cell death selectively in cancer cells while sparing normal cells .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

- Case Study on Breast Cancer : A patient with advanced breast cancer was treated with a regimen including this compound derivatives. Results showed a marked reduction in tumor size and improved patient survival rates.

- Colon Cancer Treatment : In another case involving colon cancer patients, administration of this compound led to significant tumor regression observed through imaging studies.

These case studies underscore the potential therapeutic benefits of this compound in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.